N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. The compound’s structure includes a 3,3-dimethyl-4-oxo-substituted oxazepine ring fused to a benzene moiety, with a sulfonamide group attached at the 8-position. The benzenesulfonamide moiety is further substituted with a 5-ethyl and 2-methoxy group. While specific physical properties (e.g., melting point, solubility) are unavailable in the provided literature, its molecular formula is inferred as C22H27N2O5S based on structural analysis, yielding a calculated molecular weight of 443.5 g/mol .
The ethyl and methoxy substituents on the sulfonamide benzene ring may enhance lipophilicity and influence binding interactions compared to simpler analogs .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-13-6-9-16(26-4)18(10-13)28(24,25)22-14-7-8-15-17(11-14)27-12-20(2,3)19(23)21-15/h6-11,22H,5,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSVFACIBSOQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
- CAS Number : 922021-69-0
The structure includes a benzoxazepine core and a sulfonamide group, which contribute to its unique biological activity. The presence of the 3,3-dimethyl and 4-oxo substituents enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The following table summarizes key findings from various studies:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Caspase activation | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 12 | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promising results as an inhibitor of farnesyl diphosphate synthase and squalene synthase, both crucial in cholesterol biosynthesis. The following table outlines the inhibitory effects:
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI , the compound was tested against several strains of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
A research paper highlighted the compound's ability to induce apoptosis in breast cancer cells (MCF-7). The study revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through modulation of specific signaling pathways. For example:
- Mechanism of Action : The compound may interact with cellular targets such as enzymes involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria and fungi by disrupting their cellular functions.
Organic Synthesis
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical reactions:
Reaction Types
The compound can undergo several reactions including:
- Oxidation : To form corresponding oxides.
- Reduction : Converting the oxo group to hydroxyl or other reduced forms.
- Substitution Reactions : Involving nucleophilic or electrophilic substitutions at the sulfonamide group.
Synthesis of Derivatives
Researchers have synthesized derivatives that enhance biological activity or alter pharmacokinetic properties. This multi-step synthesis often requires optimization for yield and purity.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, N-(3,3-dimethyl-4-oxo) was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The target compound shares a benzo[b][1,4]oxazepine core with sulfonamide derivatives reported in recent literature. Key structural variations lie in the substituents on the benzenesulfonamide group and the oxazepine ring. Below is a comparative analysis:
Table 1: Structural Features of Comparable Benzo[b][1,4]oxazepine Derivatives
Key Observations :
- Substituent Effects : The target compound’s 5-ethyl and 2-methoxy groups likely increase steric bulk and electron-donating capacity compared to the chloro and methyl groups in or fluorine in . This may enhance membrane permeability but reduce metabolic stability.
- Molecular Weight: The target compound’s higher molecular weight (443.5 g/mol vs.
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Hydrogen Bonding : The methoxy group’s oxygen may act as a hydrogen-bond acceptor, enhancing target engagement in hydrophilic binding pockets .
Preparation Methods
Schmidt Rearrangement for Oxazepine Formation
The benzoxazepine skeleton is typically constructed via a Schmidt rearrangement. Starting from 4-chromanone (8 ), treatment with sodium azide in concentrated sulfuric acid generates lactam 9 (Scheme 1). This step establishes the seven-membered oxazepine ring but requires precise control of reaction time (6–8 hours at 0–5°C) to avoid over-acylation.
Key Reaction Conditions
Debromination side reactions during subsequent reductions (e.g., using LiAlH4) necessitate alternative approaches. For the 3,3-dimethyl variant, pre-functionalization with methyl groups prior to cyclization improves regioselectivity.
Bromination and Functionalization
Regioselective bromination of lactam 9 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under UV irradiation. Radical initiators such as azobisisobutyronitrile (AIBN) enhance selectivity for the 8-position:
$$
\text{Lactam } \mathbf{9} + \text{NBS} \xrightarrow[\text{UV, 75–80°C}]{\text{CCl}_4} \text{8-Bromo-lactam } \mathbf{10} \quad
$$
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | CCl4 |
| Brominating Agent | NBS (1.2 equiv) |
| Temperature | 75–80°C |
| Yield | 82–85% |
Synthesis of 5-Ethyl-2-Methoxybenzenesulfonyl Chloride
Sulfonation of Substituted Benzene
5-Ethyl-2-methoxybenzene is sulfonated using chlorosulfonic acid (ClSO3H) in dichloroethane at 50–60°C. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing sulfonation to the para position:
$$
\text{5-Ethyl-2-methoxybenzene} + \text{ClSO}3\text{H} \xrightarrow{\text{ClCH}2\text{CH}_2\text{Cl}} \text{Sulfonic Acid} \quad
$$
Critical Parameters
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5) in chlorobenzene at 70–90°C:
$$
\text{Sulfonic Acid} + \text{PCl}_5 \xrightarrow[\text{70–90°C}]{\text{Chlorobenzene}} \text{Sulfonyl Chloride} \quad
$$
Process Notes
- Catalyst: N,N-Dimethylformamide (DMF, 0.5 mol%) accelerates the reaction.
- Workup: The mixture is quenched with ice water, and the organic layer is dried over MgSO4.
Coupling of Sulfonyl Chloride to the Oxazepine Amine
Aminolysis Reaction
The 8-bromo-oxazepine amine (11 ) is reacted with 5-ethyl-2-methoxybenzenesulfonyl chloride in toluene under basic conditions (Scheme 2):
$$
\mathbf{11} + \text{Sulfonyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{Toluene}} \text{Target Compound} \quad
$$
Reaction Conditions
Purification and Isolation
The crude product is purified via:
- Liquid-Liquid Extraction: Washing with 10% HCl (2×) and brine.
- Crystallization: Dissolving in hot ethanol (70°C) and cooling to −20°C.
- Vacuum Drying: 24 hours at 40°C to achieve >99% purity (HPLC).
Troubleshooting and Process Challenges
Debromination During Reduction
Early methods using LiAlH4 for lactam reduction suffered from debromination (up to 40% byproduct). Switching to BH3·THF complex at 0°C reduced debromination to <5%.
Sulfonamide Hydrolysis
Exposure to moisture during sulfonyl chloride storage leads to hydrolysis. Storing under N2 in sealed containers with molecular sieves prevents degradation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the Schmidt rearrangement improves heat transfer and reduces reaction time by 40%.
Solvent Recovery
Chlorobenzene and toluene are recycled via distillation, reducing production costs by 18–22%.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursors containing amine and ether functionalities.
- Sulfonamide coupling using activated sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
- Purification via column chromatography or recrystallization to isolate the final product.
- Characterization by NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Identifies proton and carbon environments, confirming substituent positions (e.g., ethyl, methoxy groups).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% threshold for research-grade material).
- X-ray Crystallography (if applicable): Resolves 3D conformation of the benzoxazepine core and sulfonamide linkage .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Predominantly in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide group. Aqueous solubility is limited but can be enhanced via co-solvents (e.g., PEG-400).
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the oxazepine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural Variability : Compare substituent effects (e.g., ethyl vs. allyl groups in analogs) using SAR studies .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability.
- Orthogonal Validation : Confirm activity via independent methods (e.g., enzymatic assays vs. cellular viability assays) .
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising target binding.
- Metabolic Stability : Use deuterium labeling or fluorination to slow hepatic clearance.
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .
Q. How does the compound’s interaction with biological targets differ from structurally related benzoxazepines?
- Methodological Answer :
- Target Profiling : Use competitive binding assays (e.g., SPR, ITC) to compare affinity for kinases or GPCRs.
- Computational Docking : Model interactions between the methoxybenzenesulfonamide group and active-site residues (e.g., hydrogen bonding with catalytic lysine).
- Functional Assays : Measure downstream effects (e.g., cAMP modulation, apoptosis induction) to differentiate mechanisms .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with heterogeneous alternatives to streamline purification.
- Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce side reactions during cyclization steps.
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., FTIR) to control critical parameters (temperature, pH) .
Data Contradiction Analysis
Q. Why do some studies report antiproliferative activity while others show no effect in similar cancer models?
- Methodological Answer :
- Dose-Dependency : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM).
- Cell Permeability : Assess intracellular accumulation using fluorescent analogs or LC-MS quantification.
- Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .
Comparative Structural Analysis
Table 1 : Key Structural and Functional Differences in Analogous Compounds
| Compound ID | Core Structure | Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Benzoxazepine + sulfonamide | 5-ethyl, 2-methoxy | Kinase inhibition |
| Analog A () | Benzoxazepine + urea | 3-methyl, phenyl | Antiproliferative |
| Analog B () | Benzoxazepine + fluorobenzene | 3-fluoro, 4-methoxy | HDAC inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
